molecular formula C8H7N3S B009760 6-(Thiophen-3-yl)pyridazin-3-amine CAS No. 105538-02-1

6-(Thiophen-3-yl)pyridazin-3-amine

Cat. No. B009760
CAS RN: 105538-02-1
M. Wt: 177.23 g/mol
InChI Key: ZVCNZVHKKQNZRF-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)pyridazin-3-amine is a chemical compound with the molecular formula C8H7N3S. It is also known as a chemical compound in the English language .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Thiophen-3-yl)pyridazin-3-amine, has been explored in various studies. For instance, a series of π-conjugated molecules, based on pyridazine and thiophene heterocycles, were synthesized using commercially available coupling components through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Optical and Electronic Properties

The compound 6-(Thiophen-3-yl)pyridazin-3-amine has been studied for its optical and electronic properties, particularly in the context of π-conjugated systems. These systems are synthesized through Suzuki-Miyaura cross-coupling reactions, which allow for the functionalization of the electron-deficient pyridazine ring with electron-rich thiophene . The resulting compounds exhibit interesting optical properties, such as second-order nonlinear optical responses, making them potential candidates for applications like Second Harmonic Generation (SHG) chromophores .

Pharmacological Activities

Pyridazine derivatives, including those with a thiophene moiety, have shown a wide range of pharmacological activities. They are present in several commercially available drugs and exhibit antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal activities, among others . The versatility of this scaffold allows for the development of compounds with diverse therapeutic applications.

Anticholinesterase Inhibitors

Some derivatives of 6-(Thiophen-3-yl)pyridazin-3-amine have been tested for their ability to inhibit acetylcholinesterase, an enzyme involved in breaking down neurotransmitters. These compounds have shown potential as more selective inhibitors compared to existing drugs, which could lead to the development of new treatments for conditions like Alzheimer’s disease .

Agrochemical Applications

The pyridazine ring is also a component of various agrochemicals. Derivatives of 6-(Thiophen-3-yl)pyridazin-3-amine have been used as herbicides and insecticides, demonstrating the compound’s utility in agricultural settings .

Nonlinear Optics (NLO)

The compound’s ability to respond to optical fields nonlinearly makes it suitable for NLO applications. This includes the development of materials for optical switching, modulation, and information processing technologies .

Electronic Materials

Due to its electronic properties, 6-(Thiophen-3-yl)pyridazin-3-amine can be used in the synthesis of materials for electronic devices. Its incorporation into electronic circuits could improve the efficiency and performance of various electronic components .

Synthesis of Heterocycles

The compound serves as a building block in the synthesis of more complex heterocyclic structures. These structures are crucial in the development of pharmaceuticals and materials science, showcasing the compound’s role in advancing synthetic chemistry .

Material Science

The unique properties of 6-(Thiophen-3-yl)pyridazin-3-amine make it a valuable component in the creation of new materials with specific desired properties, such as enhanced conductivity or stability, which are essential in the development of advanced materials for various technological applications .

properties

IUPAC Name

6-thiophen-3-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNZVHKKQNZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547972
Record name 6-(Thiophen-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Thiophen-3-yl)pyridazin-3-amine

CAS RN

105538-02-1
Record name 6-(Thiophen-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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